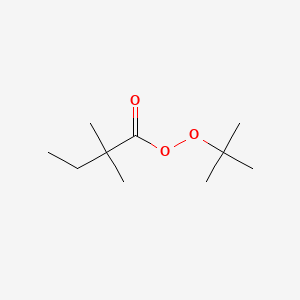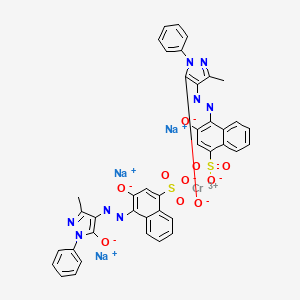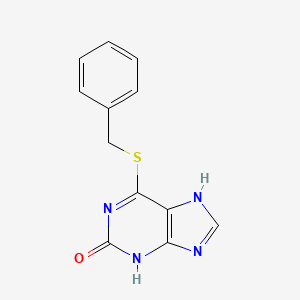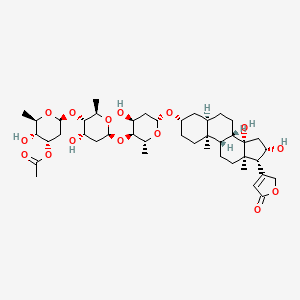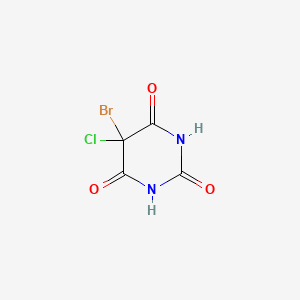
5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a dihydro-pyrimidine-2,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione typically involves the halogenation of a pyrimidine derivative. One common method includes the reaction of uracil with bromine and chlorine under controlled conditions to introduce the halogen atoms at the 5th position of the pyrimidine ring. The hydroxyl group is introduced through subsequent hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using bromine and chlorine gas in the presence of catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.
Hydrolysis: The compound can be hydrolyzed to introduce hydroxyl groups or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional oxo groups.
Reduction Products: Reduced derivatives with additional hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The presence of halogen atoms and hydroxyl groups enhances its binding affinity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-6-hydroxy-dihydro-pyrimidine-2,4-dione: Similar structure with a fluorine atom instead of bromine and chlorine.
5-Iodo-6-hydroxy-dihydro-pyrimidine-2,4-dione: Contains an iodine atom instead of bromine and chlorine.
5-Methyl-6-hydroxy-dihydro-pyrimidine-2,4-dione: Contains a methyl group instead of halogen atoms.
Uniqueness
5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these halogens with the hydroxyl group enhances its potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C4H2BrClN2O3 |
|---|---|
Molekulargewicht |
241.43 g/mol |
IUPAC-Name |
5-bromo-5-chloro-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C4H2BrClN2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11) |
InChI-Schlüssel |
GNBPCMOFSWCQGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=O)C(C(=O)NC(=O)N1)(Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


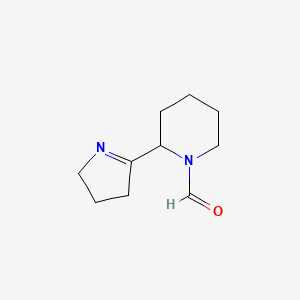

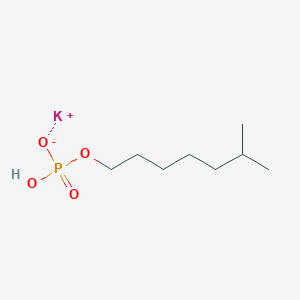
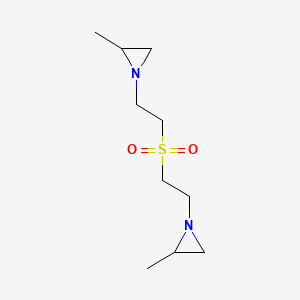
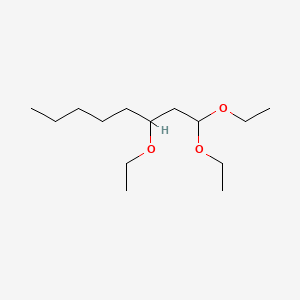

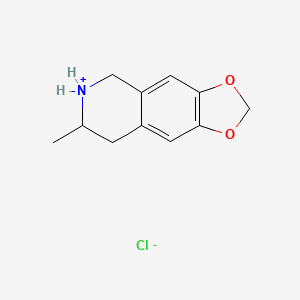
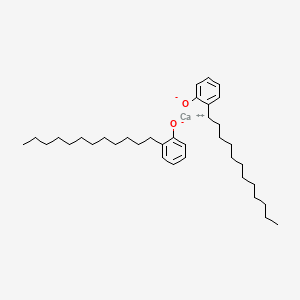
![Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate](/img/structure/B13759065.png)
